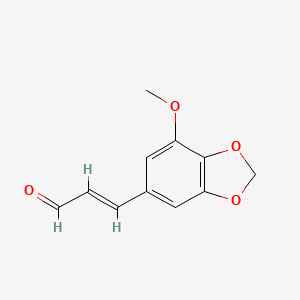

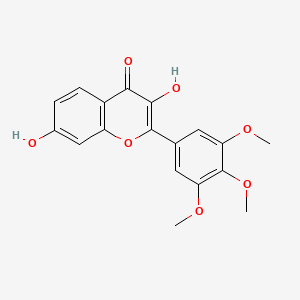

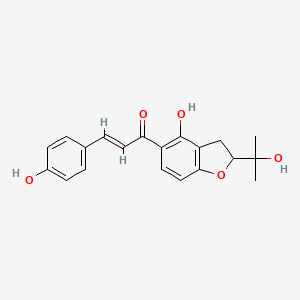

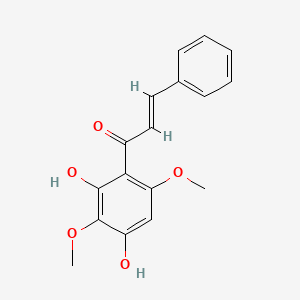

2',4'-Dihydroxy-3',6'-dimethoxychalcone

Übersicht

Beschreibung

2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is a natural product that can be isolated from Polygonum Lapathifolium . It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .

Molecular Structure Analysis

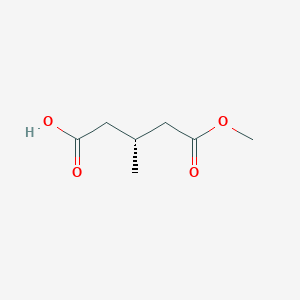

The molecular formula of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is C17H16O5 . The average mass is 300.306 Da and the monoisotopic mass is 300.099762 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone include a density of 1.3±0.1 g/cm3, a boiling point of 556.0±50.0 °C at 760 mmHg, and a flash point of 207.3±23.6 °C . It also has a molar refractivity of 84.2±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 234.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone Applications:

Cancer Research

2’,4’-Dihydroxy-3’,6’-dimethoxychalcone has been identified as a compound with potential anti-cancer properties. It has been shown to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively . This suggests its potential use in developing treatments for certain types of leukemia.

Autophagy and Apoptosis Induction

Research indicates that this compound can trigger autophagy and intrinsic apoptosis in breast cancer cells. It also induces cell cycle arrest in the G0/G1 phase and alters mitochondrial outer membrane potential (∆ψm), which are crucial processes in the regulation of cancer cell growth .

Antimalarial Activity

Structural aspects of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone have been studied for their antimalarial activity. The compound is part of a group of chalcones that have shown promise in this field, although further research is needed to fully understand its mechanism of action .

Natural Product Isolation

This chalcone is a natural product that can be isolated from Polygonum Lapathifolium, a plant species known for its medicinal properties. The isolation of such compounds is important for the development of natural therapies and understanding plant-based pharmacology .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone are CCRF-CEM leukemia cells and CEM/ADR5000 cells . These cells are commonly used in research to study the effects of potential anticancer compounds.

Mode of Action

2’,4’-Dihydroxy-3’,6’-dimethoxychalcone interacts with its targets by inhibiting their growth. It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .

Biochemical Pathways

It is known that the compound has a significant impact on the growth of certain cancer cells

Pharmacokinetics

It is known that the compound is a natural product that can be isolated from polygonum lapathifolium

Result of Action

The primary result of the action of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is the inhibition of growth in certain cancer cells . This suggests that the compound may have potential as an anticancer agent.

Action Environment

It is known that the compound is a natural product isolated from polygonum lapathifolium , suggesting that it may be influenced by factors such as the growth conditions of the plant.

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMWIRIMYNWIGQ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dihydroxy-3',6'-dimethoxychalcone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable antimicrobial activities of 2',4'-Dihydroxy-3',6'-dimethoxychalcone?

A1: Research indicates that 2',4'-Dihydroxy-3',6'-dimethoxychalcone exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it demonstrates activity against Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa []. This suggests its potential as a lead compound for developing novel antibacterial agents.

Q2: What is the reported cytotoxic activity of 2',4'-Dihydroxy-3',6'-dimethoxychalcone, particularly against cancer cell lines?

A2: 2',4'-Dihydroxy-3',6'-dimethoxychalcone shows promising cytotoxic activity against several cancer cell lines, including leukemia (THP-1), cervical (HeLa), prostate (PC3), and breast (MCF-7) cancer cells [, ]. Importantly, its IC50 value against the leukemia cell line THP-1 was found to be lower than that of the established anticancer drug paclitaxel, highlighting its potential as an anti-leukemic agent [].

Q3: Have any structure-activity relationship (SAR) studies been conducted on 2',4'-Dihydroxy-3',6'-dimethoxychalcone or related compounds?

A3: While the provided literature doesn't delve into specific SAR studies for 2',4'-Dihydroxy-3',6'-dimethoxychalcone, one study mentions that cardamomin, another compound isolated from Polygonum limbatum, displayed potent anti-leukemic activity []. This suggests that exploring structural modifications within this class of compounds could be valuable in optimizing their biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.